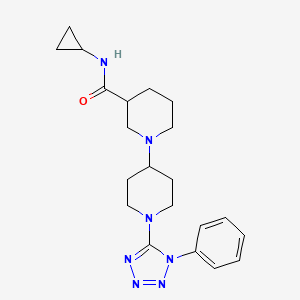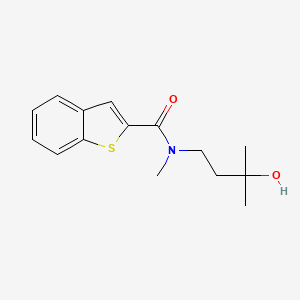![molecular formula C16H25NO3 B5345264 methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate](/img/structure/B5345264.png)
methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate, also known as MDA-19, is a synthetic cannabinoid that was first developed in the late 1990s. It is a potent and selective agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been shown to have anti-inflammatory and immunomodulatory effects. MDA-19 has been the subject of extensive scientific research, and its potential applications in medicine and biotechnology continue to be explored.
Mécanisme D'action
Methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate exerts its effects by binding to and activating the CB2 receptor, which is primarily expressed in immune cells such as macrophages and T cells. Activation of the CB2 receptor has been shown to have anti-inflammatory and immunomodulatory effects, as well as potential analgesic and neuroprotective effects. This compound is highly selective for the CB2 receptor, and does not significantly bind to the CB1 receptor, which is primarily expressed in the brain and is responsible for the psychoactive effects of cannabis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of cytokine production, the inhibition of leukocyte migration, and the induction of apoptosis in cancer cells. It has also been shown to have analgesic effects in animal models of pain, and to have neuroprotective effects in models of neurodegenerative disease.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate has several advantages for use in lab experiments, including its high selectivity for the CB2 receptor, its potent anti-inflammatory and immunomodulatory effects, and its potential as an anticancer agent. However, there are also several limitations to its use, including the potential for off-target effects, the need for specialized equipment and expertise to synthesize and handle the compound, and the lack of clinical data on its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for research on methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate, including the development of novel synthetic analogs with improved pharmacological properties, the exploration of its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, and the investigation of its potential as a tool for studying the role of the CB2 receptor in immune function and inflammation. Additionally, further research is needed to establish the safety and efficacy of this compound in humans, and to explore its potential as a therapeutic agent in a clinical setting.
Méthodes De Synthèse
Methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate can be synthesized using a variety of methods, including the reaction of 3,5-dimethyladamantane-1-carbonyl chloride with glycine methyl ester hydrochloride in the presence of a base such as triethylamine. Other methods involve the use of different reagents and catalysts, but the overall process involves the conversion of the starting materials into the final product through a series of chemical reactions.
Applications De Recherche Scientifique
Methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate has been studied extensively for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases. It has been shown to have anti-inflammatory effects in a variety of animal models, including models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. This compound has also been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Propriétés
IUPAC Name |
methyl 2-[(3,5-dimethyladamantane-1-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-14-4-11-5-15(2,8-14)10-16(6-11,9-14)13(19)17-7-12(18)20-3/h11H,4-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPSKXXMZOKEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5345190.png)
![7-methyl-3-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5345194.png)

![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5345212.png)
![1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}azepane](/img/structure/B5345217.png)
![1-ethyl-4-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5345223.png)
![N-methyl-1-{5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}-N-(pyrazin-2-ylmethyl)methanamine](/img/structure/B5345238.png)
![6-(2-{4-[(2-chlorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5345246.png)
![1'-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5345253.png)
![2-cyano-N-(2,5-dichlorophenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5345259.png)
![8-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5345272.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5345276.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]spiro[2.3]hexane-1-carboxamide](/img/structure/B5345291.png)